Cas no 127243-65-6 (b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI))
![b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) structure](https://de.kuujia.com/scimg/cas/127243-65-6x500.png)
127243-65-6 structure
Produktname:b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- beta-D-Glucopyranose, cyclic 4-2':6-2-((1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with beta-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)
- b-D-Glucopyranose, cyclic 4®
- Woodfordin A
- 2':6®
- 2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
- 127243-65-6
- DTXSID60155484
- .beta.-D-Glucopyranose, cyclic 4.fwdarw.2':6.fwdarw.2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with .beta.-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)
- [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydropyran-3-yl] 3,4,5-trihydroxy-2-[pentahydroxy-dioxo-tris[(3,4,5-trihydroxybenzoyl)oxy][?]yl]oxy-benzoate
- [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate
- b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
-
- Inchi: InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1
- InChI-Schlüssel: HUDRVRFMJDNTKX-GBDOURBHSA-N
- Lächelt: OC1C(O)=CC(C(OC[C@H]2O[C@@H](OC(C3C=C(O)C(O)=C(O)C=3)=O)[C@H](OC(C3=CC(O)=C(O)C(O)=C3OC3C=C4C(C5=C(O)C(O)=C(O)C=C5C(O[C@@H]5[C@@H](COC4=O)O[C@@H](OC(C4C=C(O)C(O)=C(O)C=4)=O)[C@H](OC(C4C=C(O)C(O)=C(O)C=4)=O)[C@H]5OC(C4C=C(O)C(O)=C(O)C=4)=O)=O)=C(O)C=3O)=O)[C@@H](OC(C3C=C(O)C(O)=C(O)C=3)=O)[C@@H]2O)=O)=CC=1O
Berechnete Eigenschaften
- Genaue Masse: 1724.19368
- Monoisotopenmasse: 1724.194104
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 27
- Anzahl der Akzeptoren für Wasserstoffbindungen: 48
- Schwere Atomanzahl: 123
- Anzahl drehbarer Bindungen: 24
- Komplexität: 3620
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Tautomerzahl: 994
- Oberflächenladung: 0
- Topologische Polaroberfläche: 811
Experimentelle Eigenschaften
- PSA: 810.600000000001
b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) Verwandte Literatur
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
127243-65-6 (b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)) Verwandte Produkte
- 23094-69-1(Corilagin)
- 1361765-18-5(2-Chloro-6-(2,5-dichlorophenyl)isonicotinaldehyde)
- 2228622-52-2(2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)azetidine)
- 1207014-04-7(4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one)
- 56917-44-3(2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone)
- 814255-78-2(N-(4-Bromothien-2-yl)methyl-N-methylamine)
- 2138806-22-9(2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole)
- 2172465-56-2(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidocyclopentyl}acetic acid)
- 1690085-48-3(tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate)
- 98959-55-8(4-amino-2-(propan-2-yl)phenol hydrochloride)
Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge